Ethanone, 2-((2-chloro-9-acridinyl)thio)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2-((2-chloro-9-acridinyl)thio)-1-phenyl- is a chemical compound known for its unique structure and properties It is characterized by the presence of an acridine moiety, a phenyl group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-((2-chloro-9-acridinyl)thio)-1-phenyl- typically involves the reaction of acridine derivatives with thioacetic acid or its derivatives. The reaction conditions often require the presence of a base, such as potassium hydroxide, to facilitate the formation of the thioether linkage. The product is then purified through recrystallization to achieve the desired purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-((2-chloro-9-acridinyl)thio)-1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the acridine moiety.
Substitution: The chloro group on the acridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced acridine derivatives.
Substitution: Substituted acridine derivatives with various functional groups.
Scientific Research Applications
Ethanone, 2-((2-chloro-9-acridinyl)thio)-1-phenyl- has been widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 2-((2-chloro-9-acridinyl)thio)-1-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The acridine moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The thioether linkage allows for the formation of reactive intermediates that can modify biological molecules, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-(4-bromophenyl)-2-((2-chloro-9-acridinyl)thio)-
- Acetic acid, ((2-chloro-9-acridinyl)thio)-, potassium salt
Uniqueness
Ethanone, 2-((2-chloro-9-acridinyl)thio)-1-phenyl- stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of the acridine moiety is particularly significant, as it is known for its ability to interact with nucleic acids, making this compound a valuable tool in biochemical research .
Properties
CAS No. |
134826-37-2 |
---|---|
Molecular Formula |
C21H14ClNOS |
Molecular Weight |
363.9 g/mol |
IUPAC Name |
2-(2-chloroacridin-9-yl)sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C21H14ClNOS/c22-15-10-11-19-17(12-15)21(16-8-4-5-9-18(16)23-19)25-13-20(24)14-6-2-1-3-7-14/h1-12H,13H2 |
InChI Key |
QKRSTAIXCYHUNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=C3C=C(C=CC3=NC4=CC=CC=C42)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.